molecular formula C18H24N2O2 B5187496 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B5187496
M. Wt: 300.4 g/mol
InChI Key: RUUDEDUJJWZCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as CR-8, is a novel compound that has been synthesized for potential use in scientific research. This compound has been shown to have promising effects in various studies, and its mechanism of action and physiological effects are currently being investigated.

Mechanism of Action

The mechanism of action of 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in cell differentiation and development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its potential anti-cancer and anti-Alzheimer's effects, this compound has been shown to have anti-inflammatory properties. In a study conducted on mice, this compound was found to reduce inflammation in the brain and improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have a low toxicity profile, which makes it a potentially safe compound to use in research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is its potential use as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, this compound could potentially be used in combination with other compounds to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various scientific applications.

Synthesis Methods

The synthesis of 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-1H-benzimidazole and 3-cyclohexen-1-ol in the presence of a Lewis acid catalyst. The resulting product is then reacted with isopropyl magnesium chloride to form the intermediate compound. Finally, the intermediate is reacted with 2-bromo-1-(3-cyclohexen-1-ylmethoxy)propane to yield this compound.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its potential use in various scientific applications. One area of research is its use as a potential treatment for cancer. In a study conducted on human breast cancer cells, this compound was found to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential use as a treatment for Alzheimer's disease. In a study conducted on mice, this compound was found to improve cognitive function and reduce amyloid beta plaque formation in the brain.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14-19-17-9-5-6-10-18(17)20(14)11-16(21)13-22-12-15-7-3-2-4-8-15/h2-3,5-6,9-10,15-16,21H,4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUDEDUJJWZCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COCC3CCC=CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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